PIM1 Enzymatic Potency: Ki 0.600 nM Demonstrates Superior Affinity Over a Structurally Close Analog
The target compound inhibits human PIM1 with a Ki of 0.600 nM, as measured by a TR-FRET assay assessing reduction in BAD phosphorylation at Ser-112 [1]. A structurally related analog from the same curated dataset, BDBM50518509, exhibits an IC50 of 2.20 nM in the identical assay format [2]. Assuming comparable assay conditions and that the IC50 approximates the Ki for these competitive inhibitors, the target compound demonstrates an approximately 3.7-fold higher affinity for PIM1.
| Evidence Dimension | PIM1 inhibitory potency (enzymatic assay) |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | BDBM50518509 (close piperazinylpyrimidine analog): IC50 = 2.20 nM |
| Quantified Difference | ~3.7-fold greater potency (Ki vs IC50) |
| Conditions | TR-FRET assay; reduction in BAD phosphorylation at Ser-112 residue; PIM1 (unknown origin); Sanofi/ChEMBL curation |
Why This Matters
Sub-nanomolar binding affinity is a critical selection criterion for chemical probe development, and a 3.7-fold potency advantage can translate to lower required compound concentrations in cellular assays, reducing the risk of off-target effects at higher dosing.
- [1] BindingDB. BDBM50518506 (CHEMBL4588948): Ki 0.600 nM for Human PIM1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50518506 View Source
- [2] BindingDB. BDBM50518509 (CHEMBL4587382): IC50 2.20 nM for Human PIM1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50518509 View Source
